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Abstract
ML145 is a potent and selective small-molecule antagonist of the G-protein coupled receptor

35 (GPR35), a promising but still under-characterized therapeutic target implicated in various

physiological and pathological processes, including inflammation, metabolic disorders, and

pain. This technical guide provides a comprehensive overview of the biological target of

ML145, its mechanism of action, quantitative pharmacological data, and detailed experimental

protocols for its characterization. This document is intended for researchers, scientists, and

drug development professionals working to elucidate the function of GPR35 and develop novel

therapeutics targeting this receptor.

The Primary Biological Target of ML145: GPR35
The principal biological target of ML145 is the human G-protein coupled receptor 35 (GPR35).

[1][2][3] ML145 acts as a selective and competitive antagonist at this receptor, with a reported

IC50 value of approximately 20.1 nM for the human ortholog.[1][2] It is crucial to distinguish

ML145 from a similarly named compound, ML141, which is an inhibitor of the Cdc42 GTPase.

These are distinct molecules with different chemical structures and biological targets.

GPR35 is an orphan GPCR, meaning its endogenous ligand has not been definitively

identified, although several molecules, including kynurenic acid and zaprinast, have been
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shown to activate it. GPR35 is predominantly expressed in immune cells and the

gastrointestinal tract.

Quantitative Pharmacological Data
ML145 has been characterized as a competitive antagonist at human GPR35. Its potency has

been determined against various GPR35 agonists in several functional assays. The following

table summarizes the key quantitative data for ML145.

Parameter Value Agonist Assay Species Reference

IC50 20.1 nM -
β-arrestin

recruitment
Human

pA2 8.67 - 8.83
Zaprinast,

Pamoate

β-arrestin

recruitment

(BRET)

Human

Selectivity
>1000-fold

vs. GPR55
- Not specified Human

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a

two-fold shift in the concentration-response curve of an agonist. It is a measure of the affinity of

a competitive antagonist for its receptor.

Signaling Pathways of GPR35 Modulated by ML145
GPR35 activation by an agonist initiates a cascade of intracellular signaling events. As a

competitive antagonist, ML145 blocks these downstream pathways by preventing agonist

binding. GPR35 couples to multiple G protein subtypes, primarily Gαi/o and Gα12/13, and also

signals through β-arrestin recruitment.

Gαi/o Pathway: Activation of this pathway typically leads to the inhibition of adenylyl cyclase,

resulting in decreased intracellular cyclic AMP (cAMP) levels.

Gα12/13 Pathway: This pathway is primarily involved in the regulation of the actin

cytoskeleton through the activation of Rho GTPases.
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β-arrestin Pathway: Upon agonist binding and subsequent receptor phosphorylation by G-

protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads

to receptor desensitization and internalization, and can also initiate G protein-independent

signaling cascades, such as the activation of the ERK/MAPK pathway.

The following diagram illustrates the primary signaling pathways of GPR35 that are inhibited by

ML145.
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GPR35 Signaling Pathways Inhibited by ML145
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Experimental Protocols
The characterization of ML145 as a GPR35 antagonist has been accomplished through a

series of robust cell-based assays. Below are detailed methodologies for these key

experiments.

β-Arrestin Recruitment Assay (Bioluminescence
Resonance Energy Transfer - BRET)
This assay measures the recruitment of β-arrestin to GPR35 upon agonist stimulation, a

hallmark of GPCR activation. The antagonistic effect of ML145 is quantified by its ability to

inhibit this recruitment.

Objective: To determine the potency of ML145 in inhibiting agonist-induced β-arrestin-2

recruitment to human GPR35.

Materials:

HEK293T cells

Expression plasmid for human GPR35 C-terminally tagged with eYFP (FLAG-GPR35-eYFP)

Expression plasmid for human β-arrestin-2 N-terminally tagged with Renilla luciferase (Rluc-

β-arrestin-2)

Cell culture medium (e.g., DMEM with 10% FBS)

Transfection reagent (e.g., Lipofectamine 2000)

Poly-L-lysine coated white 96-well plates

Coelenterazine h (luciferase substrate)

GPR35 agonist (e.g., Zaprinast)

ML145

BRET-capable plate reader
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Protocol:

Cell Culture and Transfection:

Culture HEK293T cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2

incubator.

Co-transfect cells with FLAG-GPR35-eYFP and Rluc-β-arrestin-2 expression plasmids at

a 1:1 ratio using a suitable transfection reagent according to the manufacturer's

instructions.

Cell Seeding:

24 hours post-transfection, harvest the cells and seed them into poly-L-lysine coated white

96-well plates at a density of 50,000 cells per well.

Incubate for a further 24 hours.

Assay Procedure:

Prepare serial dilutions of ML145 in assay buffer (e.g., HBSS).

Prepare the GPR35 agonist (e.g., Zaprinast) at a concentration that elicits an 80%

maximal response (EC80).

Wash the cells once with assay buffer.

Add the ML145 dilutions to the wells and incubate for 30 minutes at 37°C.

Add the agonist to the wells and incubate for a further 15 minutes at 37°C.

Add coelenterazine h to a final concentration of 5 µM.

Data Acquisition and Analysis:

Immediately read the plate on a BRET-capable plate reader, measuring luminescence at

two wavelengths (e.g., 485 nm for Rluc and 530 nm for eYFP).
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Calculate the BRET ratio (emission at 530 nm / emission at 485 nm).

Plot the BRET ratio against the concentration of ML145 to generate an inhibition curve and

determine the IC50 value.

To determine the pA2 value, perform Schild analysis by generating agonist dose-response

curves in the presence of increasing fixed concentrations of ML145.

Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of GPR35 from the

plasma membrane into intracellular vesicles. ML145's ability to block this process is assessed.

Objective: To determine the effect of ML145 on agonist-induced internalization of human

GPR35.

Materials:

HEK293 cells stably expressing FLAG-tagged human GPR35 (FLAG-GPR35).

Cell culture medium.

Poly-D-lysine coated 96-well imaging plates.

Anti-FLAG primary antibody (e.g., M2 monoclonal).

Alexa Fluor 488-conjugated secondary antibody.

Hoechst 33342 nuclear stain.

GPR35 agonist (e.g., Pamoate).

ML145.

High-content imaging system.

Protocol:

Cell Seeding:
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Seed HEK293-FLAG-GPR35 cells into poly-D-lysine coated 96-well imaging plates and

grow to confluence.

Antibody Labeling:

Wash cells with ice-cold PBS.

Incubate cells with anti-FLAG primary antibody in blocking buffer for 1 hour at 4°C to label

surface receptors.

Compound Treatment and Internalization:

Wash away unbound primary antibody with cold PBS.

Add pre-warmed medium containing ML145 at various concentrations and incubate for 30

minutes at 37°C.

Add the GPR35 agonist and incubate for 60 minutes at 37°C to induce internalization.

Immunofluorescence Staining:

Fix the cells with 4% paraformaldehyde.

Permeabilize the cells with 0.1% Triton X-100.

Incubate with Alexa Fluor 488-conjugated secondary antibody to detect the internalized

receptor-primary antibody complexes.

Stain the nuclei with Hoechst 33342.

Imaging and Analysis:

Acquire images using a high-content imaging system.

Quantify the amount of internalized receptor by measuring the intracellular fluorescence

intensity per cell.

Plot the percentage of internalization against the concentration of ML145 to assess its

inhibitory effect.
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Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a stable downstream metabolite of the Gαq

signaling pathway. Although GPR35 primarily couples to Gαi/o and Gα12/13, co-expression of

a chimeric G protein (Gαq-i5) can redirect signaling through the Gαq pathway, allowing for the

measurement of receptor activation via IP1 accumulation.

Objective: To assess the inhibitory effect of ML145 on GPR35-mediated G protein signaling.

Materials:

HEK293T cells.

Expression plasmid for human GPR35.

Expression plasmid for a chimeric G protein (e.g., Gαq-i5).

IP-One HTRF assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer).

Stimulation buffer containing LiCl.

GPR35 agonist.

ML145.

HTRF-compatible plate reader.

Protocol:

Cell Culture and Transfection:

Co-transfect HEK293T cells with plasmids for human GPR35 and the chimeric G protein.

Cell Seeding:

24 hours post-transfection, seed cells into a 96-well plate.

Assay Procedure:
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On the day of the assay, replace the culture medium with stimulation buffer containing LiCl

(to inhibit IP1 degradation) and the desired concentrations of ML145.

Incubate for 30 minutes at 37°C.

Add the GPR35 agonist and incubate for 60 minutes at 37°C.

Detection:

Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate)

according to the kit manufacturer's instructions.

Incubate for 1 hour at room temperature.

Data Acquisition and Analysis:

Read the plate on an HTRF-compatible plate reader.

The HTRF signal is inversely proportional to the amount of IP1 produced.

Calculate the IP1 concentration based on a standard curve.

Plot the IP1 concentration against the ML145 concentration to determine its inhibitory

potency.

Experimental and Logical Workflow
The characterization of a novel GPCR antagonist like ML145 follows a logical progression of

experiments to determine its potency, selectivity, and mechanism of action. The following

diagram outlines a typical workflow.
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Conclusion
ML145 is a valuable research tool for probing the physiological and pathological roles of

GPR35. Its high potency and selectivity for the human ortholog make it a critical compound for

in vitro studies aimed at understanding GPR35 signaling and for the initial stages of drug

discovery programs targeting this receptor. The experimental protocols and workflows detailed

in this guide provide a robust framework for the characterization of ML145 and other potential

GPR35 modulators, facilitating further research into this important therapeutic target.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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